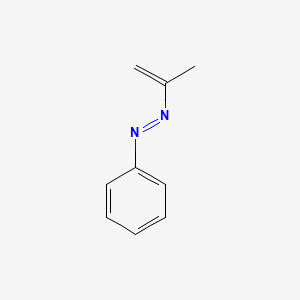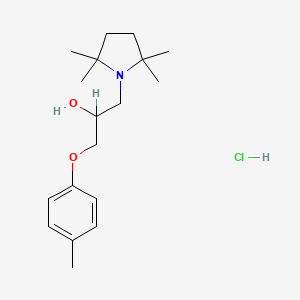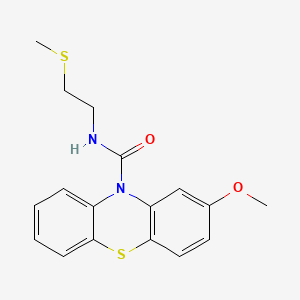
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amine groups.
Carboxylation: The amine groups are converted to carboxamide groups through a carboxylation reaction.
Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol and a suitable catalyst.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction of phenothiazine.
Continuous Carboxylation: Continuous flow reactors are used for efficient carboxylation.
Catalytic Methoxylation: Catalytic methoxylation in large reactors.
Automated Thioether Formation:
化学反応の分析
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy and methylthioethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- involves interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior.
Pathways Involved: It modulates neurotransmitter pathways, leading to its potential antipsychotic effects. Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
- 10-methyl-10H-phenothiazine
- Phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methylthioethyl groups enhances its potential as a pharmaceutical agent and its versatility in chemical synthesis.
特性
CAS番号 |
53123-07-2 |
|---|---|
分子式 |
C17H18N2O2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-methoxy-N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-12-7-8-16-14(11-12)19(17(20)18-9-10-22-2)13-5-3-4-6-15(13)23-16/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
InChIキー |
UPNGBHXCFZCJMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
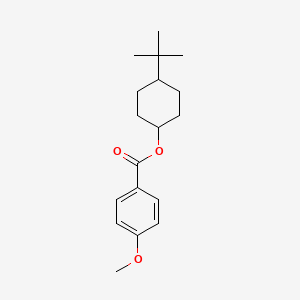
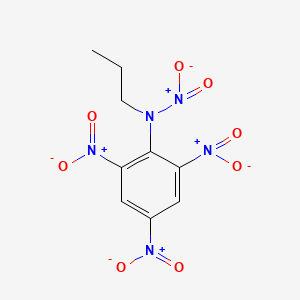
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
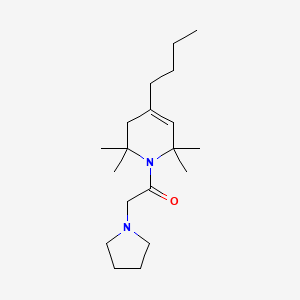
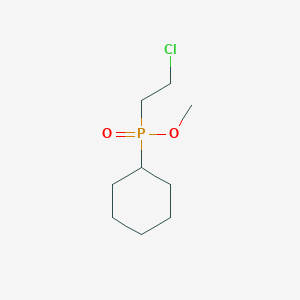
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
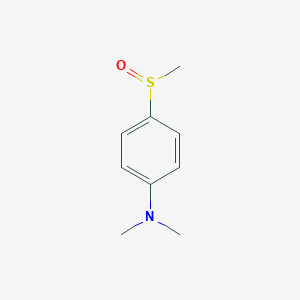
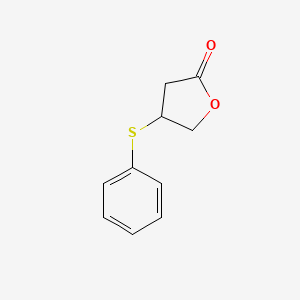
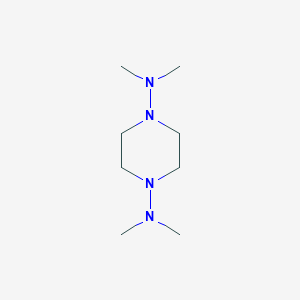
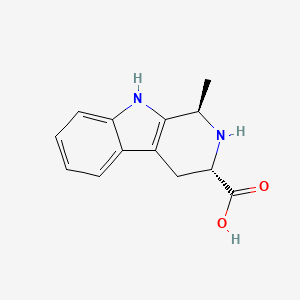
![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
